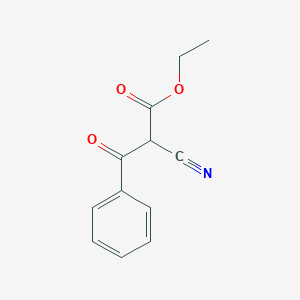![molecular formula C6H13ClN2 B169963 2,5-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1192-92-3](/img/structure/B169963.png)
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[2.2.2]octane dihydrochloride can be synthesized through the reaction of 2,5-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction typically involves dissolving 2,5-diazabicyclo[2.2.2]octane in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration and dried .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace leaving groups in organic molecules.
Catalysis: It serves as a catalyst in reactions such as the Baylis-Hillman reaction and the formation of polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and isocyanates. Typical reaction conditions involve moderate temperatures and the presence of solvents like ethanol or toluene .
Major Products
The major products formed from reactions involving this compound include substituted organic compounds, polyurethanes, and various intermediates used in organic synthesis .
Scientific Research Applications
2,5-Diazabicyclo[2.2.2]octane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-diazabicyclo[2.2.2]octane dihydrochloride involves its role as a nucleophilic catalyst. It facilitates reactions by donating electron pairs to electrophilic centers in substrates, thereby promoting the formation of new chemical bonds . The compound’s high nucleophilicity and basicity are key factors in its effectiveness as a catalyst .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but with different reactivity and applications.
Quinuclidine: Another bicyclic amine with similar nucleophilicity but different steric properties.
Triethylenediamine: Known for its use in polymerization reactions, similar to 2,5-diazabicyclo[2.2.2]octane dihydrochloride.
Uniqueness
This compound is unique due to its specific structure, which provides high nucleophilicity and basicity, making it particularly effective in catalyzing a wide range of chemical reactions .
Properties
CAS No. |
1192-92-3 |
|---|---|
Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-2-6-4-7-5(1)3-8-6;/h5-8H,1-4H2;1H |
InChI Key |
PNXLYARWHINEHM-UHFFFAOYSA-N |
SMILES |
C1CC2CNC1CN2.Cl.Cl |
Canonical SMILES |
C1CC2CNC1CN2.Cl |
Pictograms |
Irritant |
Synonyms |
2,5-Diazabicyclo[2.2.2]octane Dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


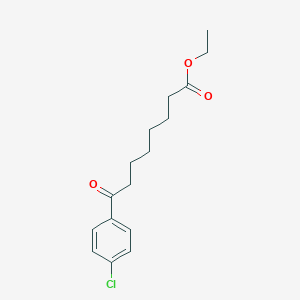
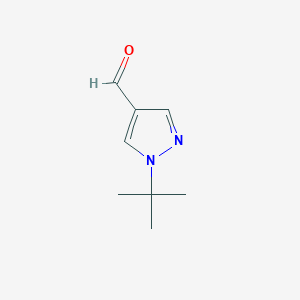
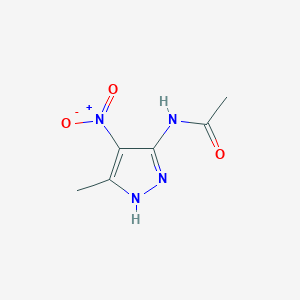
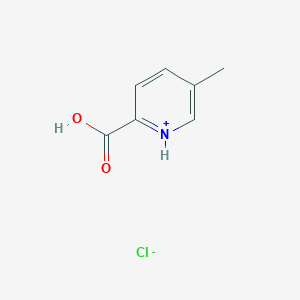



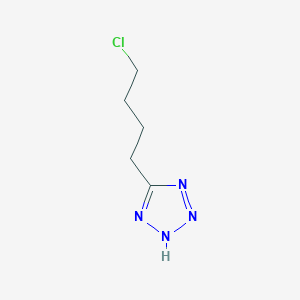
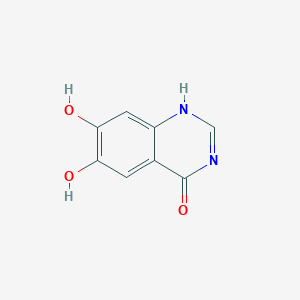
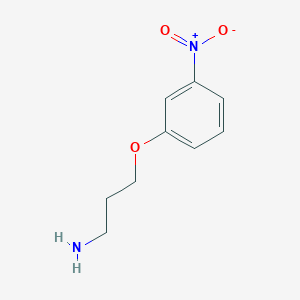

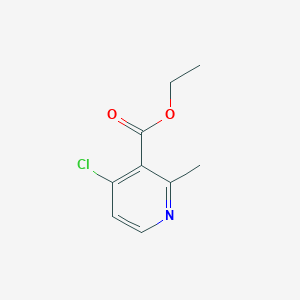
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
